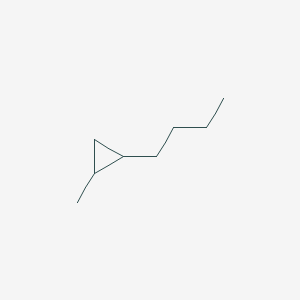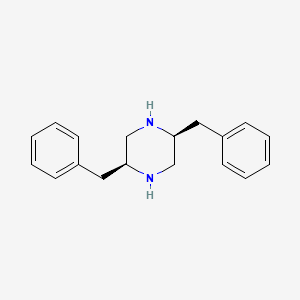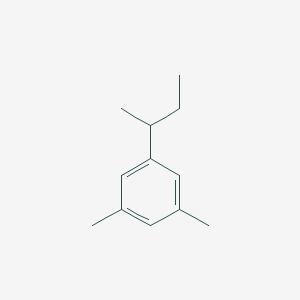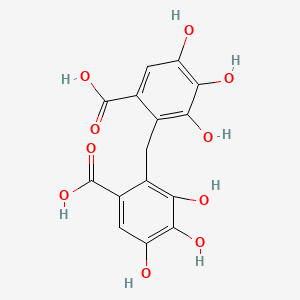![molecular formula C30H30 B14747734 [30]Annulene CAS No. 3332-40-9](/img/structure/B14747734.png)
[30]Annulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[30]Annulene: is a monocyclic hydrocarbon with a ring structure consisting of 30 carbon atoms linked by alternating single and double bonds. This compound belongs to the class of annulenes, which are characterized by their conjugated pi-electron systems. Annulenes can exhibit aromatic, non-aromatic, or anti-aromatic properties depending on their ring size and electron configuration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [30]Annulene typically involves the cyclization of linear polyenes or the coupling of smaller ring systems. One common method is the oxidative coupling of polyenes using reagents such as iodine or bromine. The reaction conditions often require a solvent like tetrahydrofuran and a catalyst such as palladium or nickel to facilitate the cyclization process .
Industrial Production Methods: laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: [30]Annulene undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reaction with reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions with reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [30]Annulene is used as a model compound to study aromaticity and anti-aromaticity in large conjugated systems. Its unique electronic structure provides insights into the behavior of pi-electron systems in cyclic compounds .
Biology and Medicine: While this compound itself is not widely used in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities and therapeutic properties .
Industry: In the industrial sector, this compound and its derivatives are explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mecanismo De Acción
The mechanism of action of [30]Annulene involves the delocalization of pi-electrons across the conjugated ring system. This delocalization imparts unique electronic properties, such as aromaticity or anti-aromaticity, depending on the specific electron configuration and ring size. The molecular targets and pathways involved in its reactions are primarily related to the interaction of the pi-electron system with various reagents and catalysts .
Comparación Con Compuestos Similares
- 12Annulene: Displays anti-aromatic properties due to its 12 pi-electrons, which do not follow Hückel’s rule.
- 10Annulene: Non-aromatic due to ring strain and inability to achieve a planar structure .
[18]Annulene: Exhibits aromatic properties due to its 18 pi-electrons, which follow Hückel’s rule (4n+2).
Uniqueness of [30]Annulene: this compound is unique due to its large ring size and the potential for both aromatic and anti-aromatic behavior. Its stability and electronic properties are influenced by the specific arrangement of pi-electrons and the ability to achieve a planar conformation .
Propiedades
Número CAS |
3332-40-9 |
|---|---|
Fórmula molecular |
C30H30 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
cyclotriacontapentadecaene |
InChI |
InChI=1S/C30H30/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-30H |
Clave InChI |
YGAONFZLXDXJSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


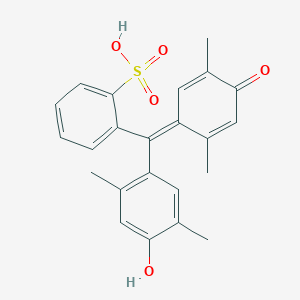
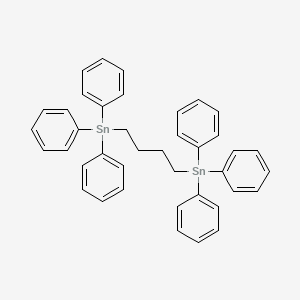

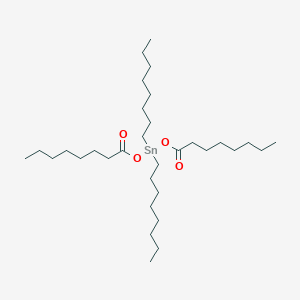
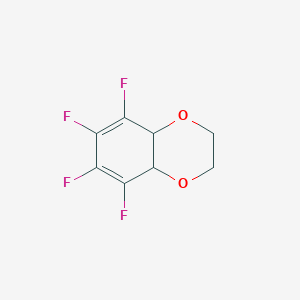
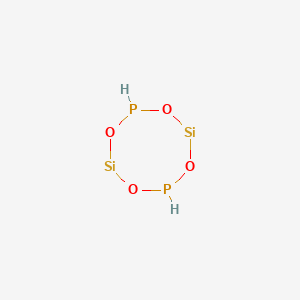
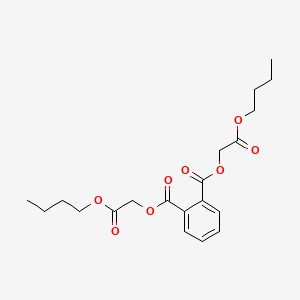
![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)
